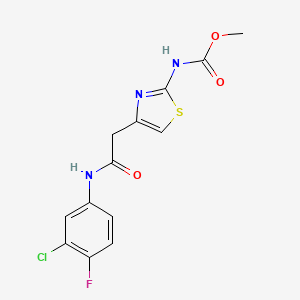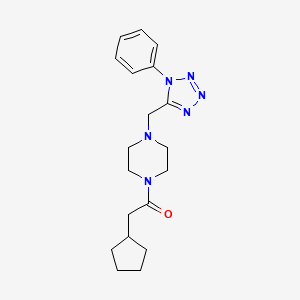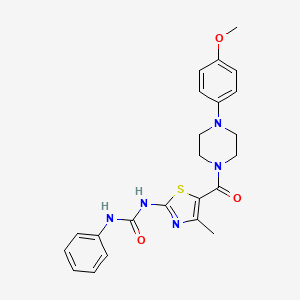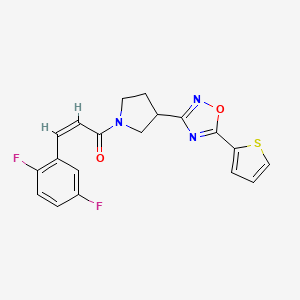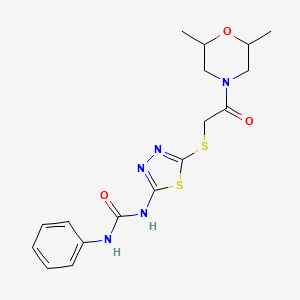
2-Fluoro-3-isopropylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-isopropylaniline is an organic compound with the molecular formula C9H12FN It is a derivative of aniline, where the hydrogen atom in the ortho position relative to the amino group is replaced by a fluorine atom, and the hydrogen atom in the meta position is replaced by an isopropyl group
Wirkmechanismus
Target of Action
It is known that fluorinated compounds often interact with various enzymes and receptors in the body .
Mode of Action
Fluorinated compounds are known to enhance the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Biochemical Pathways
, fluorinated compounds are often involved in the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Fluorine is known to augment the pharmacokinetics of drugs .
Result of Action
Fluorinated compounds are known to have unique physicochemical properties that can influence their biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-isopropylaniline . For instance, the Suzuki–Miyaura coupling reaction, which involves fluorinated compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
It is known that the compound has a molecular weight of 153.2 .
Cellular Effects
It is crucial to understand how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is important to investigate how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoro-3-isopropylaniline can be synthesized through several methods. One common approach involves the fluorination of 3-isopropylaniline. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like acetonitrile to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors to maintain consistent reaction conditions. The choice of fluorinating agent and solvent, as well as the reaction temperature and pressure, are critical factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro- or nitroso-derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-isopropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroaniline: Lacks the isopropyl group, making it less hydrophobic.
3-Isopropylaniline: Lacks the fluorine atom, affecting its binding interactions.
2-Chloro-3-isopropylaniline: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
2-Fluoro-3-isopropylaniline is unique due to the presence of both the fluorine atom and the isopropyl group. This combination imparts distinct chemical and physical properties, such as increased binding affinity and hydrophobicity, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
2-fluoro-3-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIIKUFAIFIFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-fluoro-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2990026.png)
![2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2990027.png)
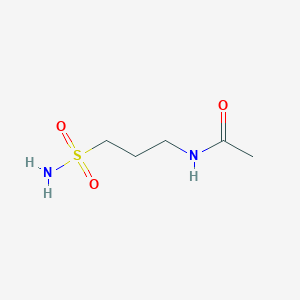
![[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide](/img/structure/B2990031.png)
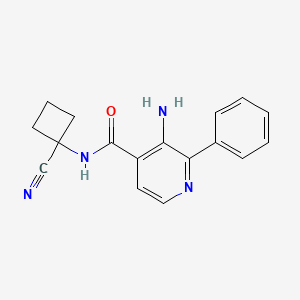
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2990034.png)
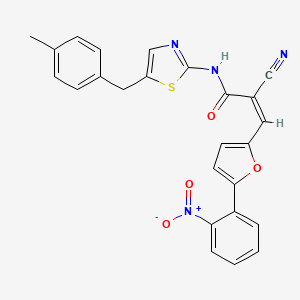
![N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2990037.png)
![4-methyl-2-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2990039.png)
